

# Technical Support Center: Overcoming Aztreonam Inactivation by Extended-Spectrum Beta-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aztreonam |           |
| Cat. No.:            | B1174560  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the inactivation of **aztreonam** by extended-spectrum beta-lactamases (ESBLs).

## **Frequently Asked Questions (FAQs)**

Q1: Why is **aztreonam** ineffective against many ESBL-producing Gram-negative bacteria?

**Aztreonam**, a monobactam antibiotic, is typically stable against metallo- $\beta$ -lactamases (MBLs). However, it is susceptible to hydrolysis and inactivation by many extended-spectrum  $\beta$ -lactamases (ESBLs)[1][2][3][4][5][6]. ESBLs are enzymes that can break down the  $\beta$ -lactam ring of many penicillin and cephalosporin antibiotics, and they also have activity against **aztreonam**[3][4][5][6]. The co-production of ESBLs in MBL-producing organisms can therefore lead to **aztreonam** resistance, limiting its therapeutic utility[1][2].

Q2: How do  $\beta$ -lactamase inhibitors restore **aztreonam** activity?

β-lactamase inhibitors, such as avibactam, clavulanate, tazobactam, and newer agents like zidebactam, nacubactam, and taniborbactam, can protect **aztreonam** from degradation by ESBLs.[7][8][9][10][11] These inhibitors bind to the active site of the β-lactamase, preventing it from hydrolyzing **aztreonam**.[12] This allows **aztreonam** to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.[12] Avibactam, a non-β-lactam β-



lactamase inhibitor, is particularly effective as it can inhibit a broad spectrum of serine β-lactamases, including Ambler class A (ESBLs and KPC), class C (AmpC), and some class D (OXA-48-like) enzymes.[7][13]

Q3: What is the rationale for combining aztreonam with avibactam?

The combination of **aztreonam** and avibactam (ATM-AVI) is a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, especially those producing both MBLs and serine-β-lactamases (like ESBLs).[14][15][16] **Aztreonam** is stable against MBLs, while avibactam inactivates the serine-β-lactamases that would otherwise degrade **aztreonam**.[13][16][17] This combination effectively restores the activity of **aztreonam** against these highly resistant pathogens.[15][17]

Q4: What are the known mechanisms of resistance to the **aztreonam**-avibactam combination?

Resistance to **aztreonam**-avibactam, though currently rare, can emerge through various mechanisms.[18][19] These can include:

- Mutations in Penicillin-Binding Protein 3 (PBP3): Alterations in the target of **aztreonam** can reduce its binding affinity.[18][19]
- Overexpression of  $\beta$ -lactamases: Increased production of certain  $\beta$ -lactamases, such as AmpC, can overcome the inhibitory effect of avibactam.[18][20]
- Efflux pump overexpression: Increased activity of efflux pumps can actively transport the drug out of the bacterial cell.[21]
- Porin mutations: Changes in outer membrane porins can reduce the influx of the drug into the bacterium.[18]

## **Troubleshooting Guides**

Problem 1: High Minimum Inhibitory Concentrations (MICs) of **aztreonam** against known ESBL-producing isolates in vitro.

• Possible Cause 1: Co-production of other  $\beta$ -lactamases. The isolate may be producing other  $\beta$ -lactamases that are not effectively inhibited by the chosen inhibitor. For example, some

## Troubleshooting & Optimization





ESBL-producing organisms also produce metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases that can contribute to resistance.

- Troubleshooting Step: Characterize the full β-lactamase profile of the isolate using molecular methods (e.g., PCR, whole-genome sequencing) to identify all resistance genes present.
- Possible Cause 2: Suboptimal β-lactamase inhibitor concentration. The concentration of the β-lactamase inhibitor used in the assay may be insufficient to inactivate the amount of ESBL produced by the isolate.
  - Troubleshooting Step: Perform synergy testing with varying concentrations of the βlactamase inhibitor to determine the optimal concentration for restoring aztreonam susceptibility.
- Possible Cause 3: Presence of other resistance mechanisms. As mentioned in the FAQs, resistance can be multifactorial.
  - Troubleshooting Step: Investigate other potential resistance mechanisms such as porin loss, efflux pump overexpression, or target site mutations.

Problem 2: Inconsistent results in aztreonam-avibactam susceptibility testing.

- Possible Cause 1: Variation in testing methodology. Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, gradient strips) can sometimes yield slightly different results.[14][22]
  - Troubleshooting Step: Standardize the susceptibility testing method according to CLSI or EUCAST guidelines.[14] The broth disk elution (BDE) method has been described as a reliable method for testing this combination.[14][23]
- Possible Cause 2: Inoculum effect. A higher bacterial inoculum can sometimes lead to higher MIC values, particularly for  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.
  - Troubleshooting Step: Ensure that the inoculum density is carefully controlled and standardized as per the recommended protocols for antimicrobial susceptibility testing.



- Possible Cause 3: Instability of the compounds. Improper storage or handling of aztreonam or the β-lactamase inhibitor can lead to degradation and reduced activity.
  - Troubleshooting Step: Follow the manufacturer's instructions for storage and handling of all antimicrobial agents and inhibitors. Prepare fresh solutions for each experiment.

## **Data Presentation**

Table 1: In Vitro Activity of **Aztreonam** in Combination with Novel  $\beta$ -Lactamase Inhibitors against Metallo- $\beta$ -Lactamase (MBL)-Producing Enterobacterales.

| Combination             | Susceptibility Rate (%) | Reference |
|-------------------------|-------------------------|-----------|
| Aztreonam/Avibactam     | 70.3                    | [10]      |
| Aztreonam/Nacubactam    | 84.4                    | [10]      |
| Aztreonam/Taniborbactam | 75.0                    | [10]      |
| Aztreonam/Zidebactam    | 98.4                    | [10]      |

Table 2: Clinical Efficacy of Aztreonam-Avibactam in Phase 3 REVISIT Study.



| Infection Type                                                            | Treatment Arm                              | Clinical Cure<br>Rate (%) | All-Cause 28-<br>Day Mortality<br>Rate (%) | Reference |
|---------------------------------------------------------------------------|--------------------------------------------|---------------------------|--------------------------------------------|-----------|
| Complicated Intra-Abdominal Infections (cIAI)                             | Aztreonam-<br>Avibactam ±<br>Metronidazole | 76.4                      | 1.9                                        | [25][26]  |
| Meropenem ±<br>Colistin                                                   | 74.0                                       | 2.9                       | [25][26]                                   |           |
| Hospital-<br>Acquired/Ventilat<br>or-Associated<br>Pneumonia<br>(HAP/VAP) | Aztreonam-<br>Avibactam ±<br>Metronidazole | 45.9                      | 10.8                                       | [25][26]  |
| Meropenem ± Colistin                                                      | 41.7                                       | 19.4                      | [25][26]                                   |           |

## **Experimental Protocols**

Protocol 1: Broth Microdilution Susceptibility Testing for Aztreonam-Avibactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Aztreonam analytical standard
- Avibactam analytical standard (or other inhibitor of interest)
- 96-well microtiter plates
- Bacterial isolates to be tested



- 0.5 McFarland standard
- Spectrophotometer

#### Procedure:

- Prepare Stock Solutions: Prepare stock solutions of aztreonam and avibactam in a suitable solvent according to the manufacturer's instructions.
- Prepare Drug Dilutions:
  - Prepare serial twofold dilutions of **aztreonam** in CAMHB in the microtiter plates.
  - Prepare a solution of avibactam at a fixed concentration (typically 4 μg/mL) in CAMHB.
  - Add the avibactam solution to the wells containing the aztreonam dilutions.
- Prepare Bacterial Inoculum:
  - From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard.
  - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
     10^5 CFU/mL in the microtiter plate wells.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of aztreonam, in the presence of the fixed concentration of avibactam, that completely inhibits visible bacterial growth.

Protocol 2: Broth Disk Elution Method for Aztreonam-Avibactam Susceptibility Testing

This method is an alternative to broth microdilution and is also recognized by CLSI.[14][23]



#### Materials:

- Mueller-Hinton broth
- Sterile test tubes
- Aztreonam (30 μg) and Ceftazidime-avibactam (30/20 μg) disks
- Bacterial isolates to be tested
- 0.5 McFarland standard

#### Procedure:

- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Prepare Test Tubes:
  - Tube 1 (Growth Control): 2 mL of Mueller-Hinton broth.
  - Tube 2 (Aztreonam Control): 2 mL of Mueller-Hinton broth + one aztreonam disk.
  - Tube 3 (Ceftazidime-Avibactam Control): 2 mL of Mueller-Hinton broth + one ceftazidimeavibactam disk.
  - Tube 4 (Combination Test): 2 mL of Mueller-Hinton broth + one aztreonam disk + one ceftazidime-avibactam disk.
- Elution and Inoculation:
  - Allow the disks to elute in the broth for 30 minutes at room temperature.
  - $\circ~$  Add 12  $\mu\text{L}$  of the 0.5 McFarland adjusted inoculum to each tube.
- Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.
- Interpretation:
  - Susceptible: Turbidity (growth) in tubes 1, 2, and 3, but no turbidity (no growth) in tube 4.



• Resistant: Turbidity in all four tubes.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of **aztreonam** inactivation by ESBL and restoration of activity by a  $\beta$ -lactamase inhibitor.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - ProQuest [proquest.com]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. Extended-spectrum β-lactamases in Gram Negative Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended-Spectrum β-Lactamases: a Clinical Update PMC [pmc.ncbi.nlm.nih.gov]
- 7. access.mhmedical.com [access.mhmedical.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of aztreonam in combination with newly developed β-lactamase inhibitors against MDR Enterobacterales and Pseudomonas aeruginosa producing metallo-βlactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Activity of aztreonam in combination with novel β-lactamase inhibitors against metallo-β-lactamase-producing Enterobacterales from Spain PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. First Clinical Application of Aztreonam
   –Avibactam in Treating Carbapenem-Resistant
   Enterobacterales: Insights from Therapeutic Drug Monitoring and Pharmacokinetic
   Simulations PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

## Troubleshooting & Optimization





- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Aztreonam-Avibactam Combination Restores Susceptibility of Aztreonam in Dual-Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. imsear.searo.who.int [imsear.searo.who.int]
- 24. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pfizer.com [pfizer.com]
- 26. 2893 A. Efficacy and Safety of Aztreonam-Avibactam for the Treatment of Serious Infections Due to Gram-Negative Bacteria, Including Metallo-β-Lactamase-Producing Pathogens: Phase 3 REVISIT Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Aztreonam Inactivation by Extended-Spectrum Beta-Lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174560#overcoming-aztreonam-inactivation-by-extended-spectrum-beta-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com